6-Bromo-2-fluoro-3-propoxybenzoic acid
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Description
6-Bromo-2-fluoro-3-propoxybenzoic acid is a chemical compound with the CAS Number: 2624417-73-6 . It has a molecular weight of 277.09 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H10BrFO3/c1-2-5-15-7-4-3-6 (11)8 (9 (7)12)10 (13)14/h3-4H,2,5H2,1H3, (H,13,14) .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 277.09 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki-miyaura coupling reactions, which involve palladium-catalyzed carbon-carbon bond formations .
Mode of Action
In the context of suzuki-miyaura coupling reactions, organoboron reagents interact with palladium catalysts through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of suzuki-miyaura coupling reactions, the formation of new carbon-carbon bonds can lead to the synthesis of complex organic molecules, which can have various effects depending on their structure and function .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIJQOAHVMLSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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